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Compound of Interest

Compound Name: 3-(3-Methylphenyl)benzaldehyde

Cat. No.: B1585631 Get Quote

An In-Depth Technical Guide to 3-(3-Methylphenyl)benzaldehyde: Properties, Synthesis, and

Applications

Introduction
3-(3-Methylphenyl)benzaldehyde, a biaryl aldehyde, represents a class of organic

compounds with significant potential as a versatile intermediate in various fields, including

pharmaceutical development, materials science, and fine chemical synthesis. Its structure,

featuring a 3-methylphenyl (m-tolyl) group linked to a benzaldehyde moiety at the 3-position,

provides a unique scaffold that combines the reactivity of an aromatic aldehyde with the steric

and electronic properties of a substituted biphenyl system.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals. It consolidates the known physicochemical properties, outlines a

logical synthetic pathway, explores the compound's reactivity from a mechanistic standpoint,

and discusses its potential applications. By integrating established chemical principles with

practical, field-proven insights, this document aims to provide an authoritative overview of 3-(3-
Methylphenyl)benzaldehyde as a valuable tool in modern chemical research.

Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to all research and

development. The key identifiers for 3-(3-Methylphenyl)benzaldehyde are summarized below.
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Identifier Value Source(s)

IUPAC Name
3-(3-

methylphenyl)benzaldehyde
[1]

Synonyms

3'-Methyl-[1,1'-biphenyl]-3-

carbaldehyde, 3-(m-

tolyl)benzaldehyde, 3'-Methyl-

biphenyl-3-carboxaldehyde

[1][2]

CAS Number 216443-78-6 [1]

Molecular Formula C₁₄H₁₂O [1]

Molecular Weight 196.24 g/mol [1]

Canonical SMILES Cc1cccc(c1)-c2cccc(C=O)c2

InChI

1S/C14H12O/c1-11-4-2-6-

13(8-11)14-7-3-5-12(9-14)10-

15/h2-10H,1H3

[1]

InChIKey
KAGSXBNQBKIILK-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physical properties of 3-(3-Methylphenyl)benzaldehyde dictate its handling, storage, and

application in various reaction conditions. While extensive experimental data is not widely

published, reliable predicted values and known characteristics provide a solid basis for its use.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://www.chembk.com/en/chem/3-(3-METHYLPHENYL)BENZALDEHYDE
https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://pubchem.ncbi.nlm.nih.gov/compound/1394274
https://www.benchchem.com/product/b1585631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes Source(s)

Physical Form Solid

At standard

temperature and

pressure.

Predicted Boiling

Point
337.3 ± 21.0 °C

Prediction based on

computational models.
[2]

Predicted Density 1.074 ± 0.06 g/cm³
Prediction based on

computational models.
[2]

Storage Conditions

Store under inert gas

(Nitrogen or Argon) at

2-8°C

Recommended to

prevent oxidation of

the aldehyde

functional group.

[2]

Synthesis and Purification
While multiple synthetic routes can be envisioned, a highly efficient and modular approach for

constructing the biaryl scaffold of 3-(3-Methylphenyl)benzaldehyde is the Suzuki-Miyaura

cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic

synthesis due to its functional group tolerance, high yields, and stereospecificity.

Retrosynthetic Analysis
The logical disconnection for this target molecule is at the C-C bond between the two phenyl

rings. This leads to two readily available starting materials: 3-bromobenzaldehyde (or a

protected version) and 3-methylphenylboronic acid. This approach is favored due to the

commercial availability and stability of both coupling partners.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, self-validating procedure for the synthesis of 3-(3-
Methylphenyl)benzaldehyde. The causality behind the choice of reagents is to ensure an

efficient catalytic cycle and straightforward purification.

Materials:
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3-Bromobenzaldehyde

3-Methylphenylboronic acid (1.1 to 1.5 equivalents)

Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) or Tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 1-3 mol%)

A phosphine ligand, such as SPhos or XPhos (2-6 mol%), if using Pd(OAc)₂

An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

(2-3 equivalents)

Anhydrous solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Eluents (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer and a reflux condenser, add 3-bromobenzaldehyde, 3-methylphenylboronic acid (1.2

eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (K₂CO₃, 2.5 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times to ensure anaerobic conditions, which are critical for preventing the degradation of the

palladium catalyst.

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via

cannula or syringe. The reaction mixture should be a heterogeneous suspension.

Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting

3-bromobenzaldehyde.
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Reaction Quench and Workup: Upon completion, cool the reaction mixture to room

temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the

aqueous layer twice more with ethyl acetate.

Washing: Combine the organic extracts and wash sequentially with water and then with brine

to remove residual base and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid or oil by flash column chromatography on silica

gel, using an appropriate gradient of ethyl acetate in hexane to isolate the pure 3-(3-
Methylphenyl)benzaldehyde.

Visualization of Synthesis Workflow
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Starting Materials Key Reagents

3-Bromobenzaldehyde

1. Reaction Setup
(Inert Atmosphere)

3-Methylphenylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Dioxane/H2O)

2. Suzuki Coupling
(Heat, 80-100°C)

3. Aqueous Workup
& Extraction

4. Column Chromatography

Pure 3-(3-Methylphenyl)benzaldehyde

Click to download full resolution via product page

Caption: Suzuki coupling workflow for 3-(3-Methylphenyl)benzaldehyde.

Reactivity and Mechanistic Insights
The chemical behavior of 3-(3-Methylphenyl)benzaldehyde is dominated by its aldehyde

functional group, with subtle modulations from the biphenyl framework.

Reactivity of the Aldehyde Group
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The aldehyde is a highly versatile functional group capable of undergoing a wide array of

transformations:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by

nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), leading to the formation of

secondary alcohols or cyanohydrins.

Oxidation: The aldehyde can be readily oxidized to the corresponding 3-(3-

methylphenyl)benzoic acid using common oxidizing agents like potassium permanganate

(KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Selective reduction to the corresponding primary alcohol, [3-(3-

methylphenyl)phenyl]methanol, can be achieved with mild reducing agents such as sodium

borohydride (NaBH₄).[3]

Condensation Reactions: It can participate in condensation reactions like the Wittig reaction

to form alkenes or the aldol condensation under appropriate basic or acidic conditions.[3]

Influence of the Biphenyl Scaffold
The m-methylphenyl substituent exerts a minor electronic effect on the aldehyde group. The

methyl group is weakly electron-donating via induction.[4] This effect slightly increases the

electron density on the second phenyl ring, which in turn marginally reduces the electrophilicity

(the partial positive charge) of the distant carbonyl carbon compared to an unsubstituted

biphenyl-3-carbaldehyde.[4] While this influence is modest, it could translate to slightly slower

reaction rates with nucleophiles compared to more electron-deficient analogues.

Spectroscopic Characterization (Expected)
While a definitive, published spectrum for this specific molecule is not readily available, its

structure allows for a reliable prediction of its key spectroscopic features based on well-

established principles of NMR and IR spectroscopy.
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR
Aldehydic Proton

(CHO)

δ 9.9 - 10.1 ppm

(singlet)

Highly deshielded

proton characteristic

of aldehydes.[5]

Aromatic Protons (Ar-

H)

δ 7.2 - 8.0 ppm

(complex multiplets)

Protons on the two

aromatic rings will

have distinct but

overlapping signals.

Methyl Protons (CH₃)
δ 2.3 - 2.5 ppm

(singlet)

Benzylic-type protons

on a methyl group

attached to an

aromatic ring.[5]

¹³C NMR
Carbonyl Carbon

(C=O)
δ 190 - 195 ppm

Characteristic

chemical shift for an

aromatic aldehyde

carbon.[6]

Aromatic Carbons (Ar-

C)
δ 120 - 145 ppm

Multiple signals

corresponding to the

12 unique aromatic

carbons.

Methyl Carbon (CH₃) δ 20 - 22 ppm

Typical shift for a

methyl group attached

to an sp² carbon.[6]

IR Aldehyde C=O Stretch
1690 - 1715 cm⁻¹

(strong)

Conjugation with the

aromatic ring lowers

the frequency from a

typical aliphatic

aldehyde.[5]

Aromatic C-H Stretch
3000 - 3100 cm⁻¹

(medium)

Characteristic of sp²

C-H bonds in the

aromatic rings.[5]
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Aldehyde C-H Stretch
2720 - 2820 cm⁻¹ (two

weak bands)

A diagnostic pair of

peaks for the C-H

bond of an aldehyde.

[5]

Mass Spec. Molecular Ion (M⁺) m/z = 196.0888

Calculated exact

mass for the

molecular formula

C₁₄H₁₂O.[1]

Applications in Research and Development
3-(3-Methylphenyl)benzaldehyde is not just a chemical curiosity but a strategic building block

for creating more complex and high-value molecules.

Scaffold for Drug Discovery
The biphenyl motif is a privileged scaffold in medicinal chemistry, present in numerous

approved drugs. This compound serves as an excellent starting point for synthesizing novel

therapeutic agents. The aldehyde handle can be elaborated into various functional groups to

modulate pharmacological activity, while the biphenyl core can interact with protein targets

through hydrophobic and π-stacking interactions. For instance, similar benzaldehyde-

containing structures have been investigated for their potential to enhance the membrane

permeability of other drugs.[7]

Intermediate in Fine Chemicals and Materials Science
Beyond pharmaceuticals, this aldehyde is a valuable precursor for:

Agrochemicals: The biphenyl structure is common in certain classes of pesticides and

herbicides.[8]

Dyes and Pigments: The extended π-system of the biphenyl core can be further

functionalized to create organic dyes with specific chromophoric properties.

Liquid Crystals and Polymers: Rigid biphenyl units are often incorporated into polymers to

enhance thermal stability and into molecules designed as liquid crystals.
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Safety, Handling, and Toxicology
Adherence to safety protocols is paramount when handling any chemical intermediate. The

known hazard profile for 3-(3-Methylphenyl)benzaldehyde is based on GHS classifications.

GHS Hazard Classification
Pictogram Signal Word Hazard Statements Source(s)

Warning

H302: Harmful if

swallowed.H315:

Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

[1]

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab coat.[9]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust or vapors.[9]

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents

and strong bases.[2] The product should be stored under an inert atmosphere to prevent air

oxidation of the aldehyde.[2]

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong

reducing agents.[9]

First Aid Measures
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek

medical advice.[9]
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In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical

advice.[9]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.[9]

Conclusion
3-(3-Methylphenyl)benzaldehyde is a strategically important biaryl aldehyde with a well-

defined profile of reactivity and predictable physicochemical properties. Its utility is primarily as

a versatile intermediate, offering a robust scaffold for the synthesis of complex target molecules

in drug discovery, agrochemicals, and materials science. The accessibility of this compound

through established synthetic methodologies, such as the Suzuki-Miyaura coupling, further

enhances its value to the research and development community. Proper understanding of its

properties, reactivity, and safety considerations, as outlined in this guide, will enable scientists

to effectively harness its potential in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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